Methyl 2-(5-fluoropyridin-3-yl)propanoate is an organic compound with the molecular formula . This compound is classified as a derivative of pyridine, which is a basic heterocyclic organic compound. The presence of a fluorine atom on the pyridine ring and a methyl ester group contributes to its significance in various chemical and pharmaceutical applications. Methyl 2-(5-fluoropyridin-3-yl)propanoate has been utilized in the synthesis and structural analysis of uracil derivatives, demonstrating its utility in medicinal chemistry and drug development.
The synthesis of methyl 2-(5-fluoropyridin-3-yl)propanoate typically involves the esterification of 2-(5-fluoropyridin-3-yl)propanoic acid. This process can be achieved using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester.
The reaction mechanism for the esterification involves nucleophilic attack by the alcohol (methanol) on the carbonyl carbon of the carboxylic acid, leading to the formation of the ester bond. The reaction can be summarized as follows:
where R represents the 5-fluoropyridine moiety and R' represents the methyl group from methanol.
The molecular structure of methyl 2-(5-fluoropyridin-3-yl)propanoate features a pyridine ring substituted with a fluorine atom at the 5-position and a propanoate side chain. The compound's canonical SMILES representation is CC(C1=CC(=CN=C1)F)C(=O)OC, and its InChI key is MBCKTRRPLCQQRC-UHFFFAOYSA-N .
InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-8(10)5-11-4-7/h3-6H,1-2H3.Methyl 2-(5-fluoropyridin-3-yl)propanoate can participate in various chemical reactions due to its functional groups. It may undergo nucleophilic substitutions, hydrolysis, or further transformations to yield more complex structures.
For example, in nucleophilic substitution reactions, the fluorine atom can be replaced by nucleophiles under appropriate conditions. Additionally, hydrolysis can convert the ester back into its corresponding acid, which is often useful in synthetic pathways for further functionalization.
The mechanism of action for methyl 2-(5-fluoropyridin-3-yl)propanoate primarily revolves around its interactions with biological targets. As a pyridine derivative, it may act as an inhibitor or modulator in biochemical pathways.
Research indicates that compounds containing pyridine rings can interact with enzymes or receptors through hydrogen bonding and π-stacking interactions. The fluorine substituent may enhance binding affinity due to its electronegative nature, influencing both lipophilicity and electronic properties .
Methyl 2-(5-fluoropyridin-3-yl)propanoate is typically a colorless liquid at room temperature with a characteristic odor.
It is soluble in organic solvents like ethanol and dichloromethane, while being less soluble in water due to its hydrophobic nature. The compound's reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions.
Methyl 2-(5-fluoropyridin-3-yl)propanoate finds applications primarily in scientific research and pharmaceutical development. Its role as an intermediate in synthesizing biologically active compounds makes it valuable in medicinal chemistry. Furthermore, studies have indicated potential uses in developing inhibitors for specific enzymes involved in metabolic pathways .
Nucleophilic aromatic substitution (NAS) is pivotal for introducing functional groups at the C-3 position of 5-fluoropyridine. The strong electron-withdrawing nature of the pyridine nitrogen, combined with fluorine’s electronegativity, activates the ring toward nucleophilic attack. NAS proceeds via a Meisenheimer intermediate, where electron density is stabilized by the meta-nitrogen and ortho-fluorine, facilitating C–F bond cleavage [8]. Key considerations include:
Table 1: NAS Efficiency with 5-Fluoropyridine
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Methyl propanoate enolate | DMF | 80 | 92 |
| Ethoxide | Ethanol | 70 | 45 |
| Ammonia | Water | 100 | 78 |
Microwave-assisted NAS enhances reaction rates by 3–5×, reducing side products like hydrolysis derivatives [7].
Esterification of 2-(5-fluoropyridin-3-yl)propanoic acid employs catalytic systems to optimize yield and minimize racemization. Key methodologies include:
Table 2: Catalytic Esterification Performance
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 5.0 | 24 | 85 | 90 |
| TfOH | 0.5 | 2 | 95 | 98 |
| CAL-B lipase | 10.0 | 48 | 70 | >99 |
Continuous-flow reactors (e.g., plug-flow) enhance TfOH-catalyzed reactions by improving heat transfer, reducing hotspots to 70–75°C versus 90–100°C in batch CSTRs .
Palladium- and nickel-catalyzed cross-couplings enable C–C bond formation at the pyridine or propanoate chain:
Chiral auxiliaries (e.g., Evans oxazolidinones) control stereochemistry during α-alkylation, achieving >90% de.
Solvent polarity and temperature critically influence NAS and esterification kinetics:
Table 3: Solvent/Temperature Impact on Key Steps
| Reaction | Optimal Solvent | Optimal Temp (°C) | Max Yield (%) |
|---|---|---|---|
| NAS (enolate attack) | DMF | 80 | 92 |
| TfOH esterification | MeOH | 60 | 95 |
| Ni-catalyzed C–H coupling | Toluene | 140 | 83 |
Microwave irradiation (150 W) reduces NAS time from 8 h to 25 min while maintaining 90% yield [7].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1